molecular formula C17H15NO3S B15102105 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B15102105
M. Wt: 313.4 g/mol
InChI Key: WXRHELRRZLRECR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one is a tricyclic heterocyclic compound featuring a benzothieno-oxazinone core fused with a tetrahydrobenzene ring. The 4-methoxyphenyl substituent at position 2 enhances its electronic and steric properties, influencing both synthetic accessibility and biological activity. This compound is synthesized via cyclization reactions involving Gewald intermediates or condensation of 2-benzamidothiophene derivatives with acetic anhydride and aryl amines .

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one

InChI

InChI=1S/C17H15NO3S/c1-20-11-8-6-10(7-9-11)15-18-16-14(17(19)21-15)12-4-2-3-5-13(12)22-16/h6-9H,2-5H2,1H3

InChI Key

WXRHELRRZLRECR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)O2

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylic Acid with 4-Methoxybenzoyl Chloride

The most direct route to this compound involves the cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (1 ) with 4-methoxybenzoyl chloride (2 ) under carbodiimide-forming conditions. This method adapts the general protocol for synthesizing benzothieno[3,2-d]oxazin-4-one derivatives.

Reaction Conditions and Mechanism

In a dry pyridine environment, 1 (1.0 equiv) reacts with 2 (2.0 equiv) at room temperature for 4–6 hours, forming the intermediate carbodiimide. Intramolecular cyclization subsequently yields the oxazinone ring, with the 4-methoxyphenyl group introduced at the C2 position. Purification via treatment with diethyl ether and cyclohexane (1:2) affords the target compound in 32–50% yield.

Mannich Cyclization Followed by Buchwald–Hartwig Amination

An alternative approach leverages sequential nitro reduction, Mannich cyclization, and N-arylation, inspired by the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines.

Stepwise Procedure

  • Nitro Intermediate Synthesis :
    Williamson ether synthesis between 2-bromo-4′-methoxyacetophenone and a nitro-substituted precursor yields the nitro intermediate 3b .
  • Nitro Reduction :
    Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of 3b to the corresponding amine.
  • Mannich Cyclization :
    The amine undergoes intramolecular cyclization under acidic conditions, forming the dihydrobenzoxazine core.
  • N-Arylation :
    Buchwald–Hartwig amination with 4-bromoanisole introduces the 4-methoxyphenyl group, yielding the final compound in 23–50% overall yield.
Advantages and Limitations
  • Yield Optimization : The use of excess aryl bromide improves N-arylation efficiency but necessitates careful purification.
  • Catalyst Sensitivity : Pd/C must be freshly activated to prevent dehalogenation side reactions.

HATU-Mediated Coupling and Favorskii-Like Rearrangement

A serendipitous route reported in recent literature involves hexafluorophosphate azabenzotriazole tetramethyluronium (HATU)-mediated coupling followed by a Favorskii-like rearrangement.

Synthetic Pathway

  • Ester Hydrolysis :
    Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes hydrolysis with lithium hydroxide to generate the carboxylic acid.
  • HATU Coupling :
    The acid reacts with 4-methoxyaniline in the presence of HATU, forming an α-lactam intermediate.
  • Rearrangement :
    Under basic conditions, the intermediate undergoes a Favorskii-like rearrangement, fusing the benzothieno-oxazinone and 4-methoxyphenyl moieties.
Yield and Characterization

This method achieves yields up to 90%, with structural confirmation via $$^1$$H NMR and DFT calculations. The $$^1$$H NMR spectrum exhibits characteristic signals at δ 3.80 ppm (OCH$$_3$$), 7.05–7.45 ppm (aromatic protons), and 12.00 ppm (NH).

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Cyclocondensation 32–50 Simple reagents, one-pot synthesis Moderate yields, purification challenges
Mannich/Buchwald 23–50 Modular aryl group introduction Multi-step, catalyst dependency
HATU Coupling 70–90 High efficiency, novel mechanism Requires specialized reagents

Chemical Reactions Analysis

Ring-Opening Reactions

The oxazinone ring is susceptible to nucleophilic attack, leading to ring cleavage under basic or acidic conditions.

Reaction ConditionsProducts/IntermediatesYieldSource
Hydrolysis with NaOH (1M, reflux)2-Amino-5,6,7,8-tetrahydrobenzothiophene derivative72%
Acidic hydrolysis (HCl, 6M, 80°C)Corresponding carboxylic acid derivative68%
  • Mechanism : Basic hydrolysis opens the oxazinone ring via nucleophilic attack at the carbonyl carbon, forming an intermediate enolate that rearranges to the amine .

  • Structural Confirmation : Post-reaction characterization via 1H^1H-NMR shows loss of the oxazinone carbonyl signal (δ 4.5 ppm) and emergence of amine protons (δ 5.2 ppm) .

Demethylation of Methoxy Group

The 4-methoxyphenyl group undergoes demethylation under strong Lewis acids, yielding phenolic derivatives.

Reagents/ConditionsProductYieldSource
BBr₃ (1.0 M in CH₂Cl₂, 0°C → RT)2-(4-Hydroxyphenyl) derivative85%
HBr (48% in AcOH, reflux)Partial demethylation with side products55%
  • Key Data :

    • 1H^1H-NMR post-BBr₃ treatment shows loss of methoxy singlet (δ 3.8 ppm) and appearance of phenolic -OH (δ 9.2 ppm) .

    • LC-MS confirms [M+H]⁺ at m/z 299.1 for the demethylated product .

Substitution at Thiophene Moiety

The sulfur atom in the benzothiophene ring participates in electrophilic substitution.

ReactionConditionsProductYieldSource
Bromination (NBS, CCl₄, light)Radical bromination at C-33-Bromo derivative63%
Nitration (HNO₃/H₂SO₄, 0°C)Nitro group at C-22-Nitro-substituted derivative58%
  • Regioselectivity : Bromination favors the C-3 position due to electron-donating effects of the oxazinone ring.

  • Challenges : Nitration competes with ring-opening under strongly acidic conditions .

Cycloaddition and Cross-Coupling

The compound participates in transition-metal-catalyzed cross-coupling reactions.

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl-substituted derivative78%
Huisgen cycloaddition (CuAAC)CuSO₄, sodium ascorbate, alkyneTriazole-linked conjugate82%
  • Suzuki Coupling : Requires pre-bromination at C-3 for effective cross-coupling .

  • Triazole Formation : Azide intermediates generated via substitution react with alkynes under click conditions .

Stability Under Oxidative Conditions

The oxazinone ring exhibits limited stability under strong oxidants.

Oxidizing AgentConditionsOutcomeSource
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)CH₂Cl₂, RTPartial aromatization of tetrahydro ring
KMnO₄ (0.1M, H₂O, 50°C)Oxidative cleavageDegradation to sulfone derivatives
  • Aromatization : DDQ selectively oxidizes the tetrahydro ring to a dihydro derivative without disrupting the oxazinone .

  • Degradation Pathway : KMnO₄ cleaves the thiophene ring, forming sulfonic acid byproducts .

Photochemical Reactivity

UV irradiation induces [2+2] cycloelimination in the oxazinone ring.

ConditionsProductQuantum YieldSource
UV light (254 nm, CH₃CN)Ring-opened enamine derivativeΦ = 0.32
  • Mechanism : Photoexcitation leads to cleavage of the C–N bond in the oxazinone, releasing CO₂ and forming an enamine .

Scientific Research Applications

2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The benzothieno-oxazinone scaffold is versatile, with modifications in substituents and fused rings yielding diverse biological profiles. Below is a comparative analysis with key analogues:

Compound Name Key Substituents/Modifications Biological Activity (IC50/Ki) Selectivity LogP Key Reference
Target Compound : 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one 4-Methoxyphenyl at C2 Not explicitly reported (C1s/CEase) Under investigation ~2.5*
Compound 13 (IDNUMBER 3226-0357) Unspecified aryl group C1s IC50 = 0.474 µM Moderate 3.02
Compound 33 (6,7-Dihydro-2-(dimethylamino)-cyclopenta-fused derivative) Cycloaliphatic ring fusion CEase Ki = 630 nM CEase > AChE N/A
Compound 21 (7-Benzyl-tetrahydropyrido-fused derivative) Bulky 3,4-dimethoxybenzyl group AChE IC50 = 330 nM AChE > CEase N/A
7-Chloro-2-[(2-iodophenyl)amino]benzoxazin-4-one (32) 7-Chloro, 2-iodophenylamino C1r IC50 < reference FUT-175 C1r > Trypsin N/A

*Estimated LogP based on structural similarity to compounds in Table 4 .

Key Observations

Substituent Effects on Enzyme Inhibition :

  • The 4-methoxyphenyl group in the target compound likely enhances lipophilicity (LogP ~2.5), balancing membrane permeability and solubility. Analogues with polar groups (e.g., hydroxyl in Compound 20 ) may exhibit reduced LogP but improved solubility.
  • Electron-withdrawing groups (e.g., 7-chloro in Compound 32 ) increase potency against proteases like C1r, while bulky hydrophobic groups (e.g., 3,4-dimethoxybenzyl in Compound 21 ) shift selectivity toward AChE.

Impact of Ring Fusion :

  • Cycloaliphatic fusion (e.g., cyclopenta in Compound 33) improves CEase inhibition (Ki = 630 nM) by mimicking natural substrates .
  • Tetrahydropyrido fusion introduces rigidity, favoring AChE binding through π-π interactions with catalytic sites .

Selectivity and Mechanism: The target compound’s methoxy group may confer moderate selectivity for C1s over related proteases, analogous to Compound 13 (C1s IC50 = 0.474 µM) . Alternate substrate inhibition is observed in CEase inhibitors (e.g., Compound 33), where the oxazinone core participates in a catalytically active ternary complex .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound Compound 13 Compound 33
Molecular Weight ~314 g/mol* 3226-0357 (N/A) ~350 g/mol
LogP ~2.5 3.02 N/A
Hydrogen Bond Acceptors 3 (oxazinone O, S, OCH3) 2 4
Rotatable Bonds 2 1 3

*Calculated from HRMS data in .

Biological Activity

The compound 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is a member of the benzothieno[2,3-d][1,3]oxazine family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O2SC_{17}H_{16}N_{2}O_{2}S. Its structure features a methoxyphenyl group attached to a tetrahydrobenzothieno[2,3-d][1,3]oxazine core. The presence of various functional groups is believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzothieno[2,3-d][1,3]oxazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-oneStaphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

Antioxidant Activity

The compound has shown promising antioxidant activity in various assays. For example, it demonstrated significant scavenging effects against the DPPH radical . This property is crucial for preventing oxidative stress-related diseases.

Anti-cancer Properties

Recent studies have highlighted the potential anti-cancer effects of benzothieno derivatives. The compound has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Table 2: Anti-cancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Apoptosis induction via caspase activation
A549 (Lung Cancer)15.0Inhibition of PI3K/Akt pathway

Case Studies

One notable study focused on the synthesis and biological evaluation of various benzothieno derivatives, including our compound of interest. The results indicated that modifications to the methoxy group significantly influenced both antimicrobial and anti-cancer activities .

In another case study involving docking simulations, researchers explored the interactions between the compound and target enzymes involved in cancer progression. The findings suggested that the compound binds effectively to active sites, which may enhance its therapeutic efficacy .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR (DMSO-d6_6 or CDCl3_3) confirm regiochemistry and substituent integration. Aromatic protons near δ 7.5–8.1 ppm and carbonyl signals (C=O) at ~170 ppm are diagnostic .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) monitor purity (>95%) and detect unreacted precursors .
  • IR spectroscopy : Stretching vibrations for C=O (~1730 cm1^{-1}) and C-O-C (~1250 cm1^{-1}) validate oxazinone ring formation .

How does the compound act as an inhibitor of α/β hydrolases like cholesterol esterase (CEase), and what experimental approaches are used to determine its inhibition kinetics?

Advanced
The compound acts as an alternate substrate inhibitor for CEase, forming a covalent acyl-enzyme intermediate. Kinetic studies involve:

  • Substrate competition assays : Vary substrate (e.g., p-nitrophenyl acetate) and inhibitor concentrations to calculate Ki_i (inhibition constant) using Lineweaver-Burk plots .
  • Progress curve analysis : Monitor residual enzyme activity over time to distinguish hyperbolic mixed-type inhibition (ternary complex formation) .
  • IC50_{50} determination : Dose-response curves with CEase or acetylcholinesterase (AChE) to assess selectivity (e.g., CEase Ki_i = 630 nM vs. no AChE inhibition) .

What challenges arise in the crystallographic refinement of this compound, and how can software tools like SHELXL address these issues?

Q. Advanced

  • Disorder in fused rings : The tetrahydrobenzothiophene moiety may exhibit positional disorder. Use SHELXL ’s PART and AFIX commands to refine split positions .
  • Thermal motion anisotropy : Apply anisotropic displacement parameters (ADPs) to non-hydrogen atoms. Validate via Rint_{int} (<5%) and GooF (0.9–1.1) .
  • Hydrogen bonding networks : SHELXPRO’s hydrogen placement tool models interactions (e.g., N–H···O) critical for stabilizing the oxazinone conformation .

What are the key considerations for designing biological assays to evaluate the compound's enzyme inhibitory activity?

Q. Basic

  • Enzyme source : Use purified human CEase or AChE to avoid interference from serum proteins .
  • Control setup : Include positive controls (e.g., orlistat for CEase) and solvent controls (DMSO <1% v/v).
  • Activity detection : Spectrophotometric monitoring of p-nitrophenol release (λ = 405 nm) for CEase or Ellman’s reagent (AChE) .

How does the introduction of cycloaliphatic rings or bulky substituents affect the compound's inhibitory potency and selectivity towards different enzymes?

Q. Advanced

  • Cycloaliphatic rings : A five-membered cyclopentane ring fused to the thiophene enhances CEase inhibition (Ki_i = 630 nM) by improving hydrophobic binding to the active site .
  • Bulky substituents : N-3,4-dimethoxybenzyl groups on tetrahydropyrido rings shift selectivity to AChE (IC50_{50} = 330 nM) via steric exclusion from CEase’s narrower catalytic gorge .
  • Kinetic profiling : Use surface plasmon resonance (SPR) to measure binding kinetics (kon_{on}/koff_{off}) and confirm allosteric modulation .

What are the best practices for recrystallizing this compound to obtain high-quality single crystals for X-ray diffraction studies?

Q. Basic

  • Solvent selection : Use ethanol or methanol for slow evaporation, optimizing polarity to balance solubility and nucleation .
  • Temperature gradient : Cool saturated solutions from reflux to 4°C over 24–48 hours.
  • Seed crystals : Introduce microcrystals via streak seeding to overcome kinetic trapping of polymorphs .

In mechanistic studies, how can researchers differentiate between competitive, non-competitive, and uncompetitive inhibition modes using this compound?

Q. Advanced

  • Competitive inhibition : Increases Km_m without affecting Vmax_{max}. Use Dixon plots (1/v vs. [I]) intersecting at –Ki_i .
  • Non-competitive : Reduces Vmax_{max}, Km_m unchanged. Confirmed via secondary plots of slope vs. [I].
  • Hyperbolic mixed-type : Observed with residual activity at infinite [I], indicating ternary complex formation. Analyze using integrated rate equations in software like GraphPad Prism .

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